3-(4-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c1-11-3-4-12(2)15(9-11)16-10-17(23-22-16)19-21-18(24-25-19)13-5-7-14(20)8-6-13/h3-9,16-17,22-23H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAOIDBQPNIPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CC(NN2)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolidine moiety and an oxadiazole ring. The presence of bromine and dimethylphenyl groups may influence its biological activity through various mechanisms.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C19H18BrN3O
- Molecular Weight: 396.27 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase.
- Case Study: In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Spectrum of Activity: It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings: A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The oxadiazole moiety may interfere with specific enzyme functions critical for microbial growth or cancer cell survival.
- Reactive Oxygen Species (ROS) Production: The compound has been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.
- Receptor Interaction: Potential interactions with cellular receptors involved in signaling pathways related to growth and apoptosis.
Data Tables
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of the target compound with related 1,2,4-oxadiazoles and 1,3,4-oxadiazoles:
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations :
- Bromophenyl groups are prevalent in analogs, suggesting their utility in modulating electronic properties and improving stability .
- logP values >4.7 indicate high lipophilicity, which may limit aqueous solubility but improve membrane permeability.
Anti-Inflammatory Activity
- 1,3,4-Oxadiazole Analogs : Two 1,3,4-oxadiazoles () demonstrated 59.5–61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%). The ketone linker and halogenated aryl groups likely contribute to cyclooxygenase (COX) inhibition .
Electronic and Steric Effects
- Substituent Position : Para-substituted bromophenyl groups (target, ) enhance symmetry and electronic effects compared to meta-substituted analogs ().
- Electron-Donating vs. Withdrawing Groups : Methoxy () increases electron density, while nitro () and bromo (target) groups decrease it, affecting binding to charged targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
